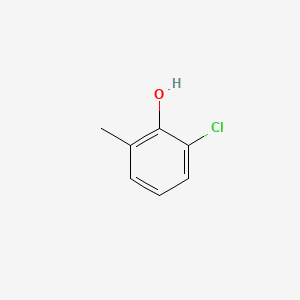

2-Chloro-6-methylphenol

説明

Significance of Chlorinated Phenols in Chemical Research

Chlorinated phenols represent a class of compounds with considerable commercial and research interest. researchgate.net They are significant as intermediates in organic syntheses and as final products. mdpi.com Industrially, they are produced on a large scale for manufacturing a variety of products, including antiseptics, herbicides, pesticides, and dyes. researchgate.netmdpi.com For instance, specific chlorinated phenols are precursors to widely used herbicides like 2,4-dichlorophenoxyacetic acid. researchgate.net Their utility also extends to applications such as fungicides for leather and wood, and as disinfectants in household and hospital settings. researchgate.netmdpi.com The widespread application of these compounds is due to their chemical properties, which can be tailored by the number and position of chlorine atoms on the phenol (B47542) ring. researchgate.net Furthermore, their role as environmental contaminants, arising from industrial activities and the degradation of pesticides, makes them a subject of extensive environmental research. mdpi.comnih.gov They are also known to form during water disinfection processes through the reaction of chlorine with naturally occurring organic matter. mdpi.comacs.org

Overview of 2-Chloro-6-methylphenol and its Position in the Chlorophenol Class

This compound, also known as 6-chloro-o-cresol, is an organic compound belonging to the chlorinated phenol class. cymitquimica.comscbt.com Its structure consists of a phenol ring substituted with a chlorine atom and a methyl group at positions 2 and 6, respectively. cymitquimica.com This compound is an important raw material and intermediate used in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comfishersci.co.ukfishersci.ca It typically appears as a white to pale yellow solid with a characteristic phenolic odor. cymitquimica.comsolubilityofthings.com

The presence of the hydroxyl (-OH) group imparts some polarity, allowing it to be slightly soluble in water, while the aromatic ring, chlorine, and methyl substituents contribute to its solubility in organic solvents like ethanol, ether, and acetone. cymitquimica.comsolubilityofthings.com The chlorine and methyl groups on the ring influence its reactivity and hydrophobic characteristics. solubilityofthings.com As a member of the chlorophenol family, it is one of 19 distinct chlorophenol compounds. researchgate.net Its chemical properties make it useful for its antimicrobial characteristics, leading to its use as a preservative. cymitquimica.comsolubilityofthings.com It is also identified as a contaminant found in wine. scbt.com

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 87-64-9 | cymitquimica.comscbt.comchemicalbook.comlgcstandards.com |

| Molecular Formula | C₇H₇ClO | cymitquimica.comscbt.comlgcstandards.com |

| Molecular Weight | 142.58 g/mol | scbt.comchemicalbook.comnih.gov |

| Appearance | White to off-white crystalline solid | cymitquimica.comsolubilityofthings.com |

| Melting Point | 130 °C | chemicalbook.com |

| Boiling Point | 189 °C | stenutz.eujk-sci.com |

| Density | 1.201 g/cm³ | stenutz.eup212121.com |

| Water Solubility | Slightly soluble (24 mg/ml at 25°C) | chemicalbook.comfishersci.co.uksolubilityofthings.com |

Historical Context of Chlorinated Phenol Research and Applications

The use of chlorinated phenols dates back to the 1930s. researchgate.net Pentachlorophenol (PCP) was registered as a wood preservative in the United States in 1936 and was also used in paints and adhesives. researchgate.netnih.gov The development of chlorophenoxyacetic acid herbicides, such as 2,4-D, which involves 2,4-dichlorophenol (B122985) in its synthesis, began in 1941, with commercial production starting in the 1950s. researchgate.net These early successes spurred the expansion of applications for various chlorinated phenols. researchgate.net Historically, they have been widely employed as pesticides and as preservatives to protect materials like textiles and leather from fungal and bacterial growth during transport and storage. afirm-group.comroadmaptozero.com The chlorination of phenols was often accomplished using chlorine gas or sulfuryl chloride in commercial processes. researchgate.net Over time, research has also focused on the environmental presence of these man-made chemicals, which can enter the environment during their manufacture and use or through the degradation of other chemical products. canada.ca

Current Research Landscape and Emerging Trends for Halogenated Phenols

The current research landscape for halogenated phenols is diverse, with a significant focus on their environmental fate and biological effects. mdpi.comacs.org Studies have identified halogenated phenolic compounds as ubiquitous environmental contaminants that can be persistent. mdpi.comnih.gov A major area of investigation is their impact on biological systems, particularly as endocrine disruptors. roadmaptozero.comnih.gov Research has shown that some halogenated phenolics can interfere with thyroid hormone homeostasis by inhibiting the activity of deiodinase enzymes, which are crucial for thyroid hormone regulation. nih.gov

Another significant trend is the study of the degradation and transformation of these compounds. Researchers are exploring methods like heterogeneous photocatalysis using nanoparticles such as TiO2 to break down halogenated phenols in water. researchgate.net There is also ongoing investigation into the formation of disinfection byproducts (DBPs) during water treatment processes like chlorination. acs.orgheraldopenaccess.us Recent studies have uncovered that the reaction of phenols with chlorine can lead to the formation of unexpected and reactive ring-cleavage products, which poses potential health risks. acs.org Furthermore, research continues to develop more selective and efficient synthesis processes for commercially important chlorinated phenols, aiming to improve regioselectivity and yield. researchgate.netmdpi.com The analysis of halogenated phenolic compound levels in human and wildlife tissues is another active research area to assess exposure and potential risks. acs.org

Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZJHFXFVLXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075362 | |

| Record name | 6-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-64-9 | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQL8JA6BSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 6 Methylphenol

Regioselective Chlorination Strategies for Phenolic Compounds

The synthesis of chlorinated phenols, such as 2-Chloro-6-methylphenol, relies heavily on regioselective chlorination strategies. The primary challenge lies in controlling the position of chlorination on the aromatic ring, as phenols are highly activated substrates susceptible to multiple chlorinations at various positions. mdpi.comencyclopedia.pub The development of selective processes is crucial for obtaining the desired isomer in high yield and purity. mdpi.comencyclopedia.pub

Direct Chlorination of Phenol (B47542) Derivatives to Yield this compound

The direct chlorination of o-cresol (B1677501) (2-methylphenol) is a primary route to producing this compound. google.com However, this reaction can yield a mixture of isomers, primarily 4-chloro-2-methylphenol (B52076) and the desired 6-chloro-2-methylphenol. google.com The inherent directing effects of the hydroxyl and methyl groups on the aromatic ring influence the position of the incoming chlorine atom.

Chlorinating agents like sulfuryl chloride (SO2Cl2) are commonly employed for this transformation. mdpi.comscribd.comrohandyes.com The reaction conditions, including the choice of solvent and catalyst, play a pivotal role in determining the ratio of the resulting isomers. mdpi.comgoogle.com For instance, the chlorination of o-cresol with sulfuryl chloride can be influenced by the presence of a catalyst to enhance the proportion of the desired this compound. google.com

Catalytic Approaches in the Synthesis of Chlorinated Phenols

Catalysts are instrumental in directing the chlorination of phenols to achieve high regioselectivity. cardiff.ac.uk Various catalytic systems have been developed to favor the formation of specific isomers.

Sulfur-containing catalysts have demonstrated significant efficacy in promoting para-selective chlorination of phenols when using sulfuryl chloride as the chlorinating agent. mdpi.comencyclopedia.pubcardiff.ac.uk These catalysts, which include dithiaalkanes, methylthioalkanes, and various polymeric sulfides, work in conjunction with a Lewis acid activator to achieve high yields and regioselectivity. mdpi.com For the chlorination of o-cresol, certain sulfur-containing catalysts can significantly influence the para/ortho isomer ratio, favoring the formation of 4-chloro-o-cresol. mdpi.comencyclopedia.pubcardiff.ac.uk While the primary focus of these catalysts has been on para-selectivity, the understanding of their mechanism provides insights into controlling the chlorination of phenols in general. mdpi.com For example, studies have shown that poly(alkylene sulfide)s with shorter spacer groups between the sulfur atoms are particularly effective for the para-selective chlorination of o-cresol. encyclopedia.pubcardiff.ac.uk

| Phenolic Substrate | Catalyst Type | Key Finding | Reference |

|---|---|---|---|

| o-cresol | Poly(alkylene sulfide)s with short spacers | High yields of 4-chloro-o-cresol. | encyclopedia.pubcardiff.ac.uk |

| m-cresol | Poly(alkylene sulfide)s with long spacers | High para-selectivity. | encyclopedia.pubcardiff.ac.uk |

| Phenol | Poly(alkylene sulfide)s with short spacers | High para-selectivity. | encyclopedia.pubcardiff.ac.uk |

Lewis acids such as aluminum chloride (AlCl3) and ferric chloride (FeCl3) are crucial components in many chlorination reactions of phenols. cardiff.ac.uknumberanalytics.commasterorganicchemistry.com They function by activating the chlorinating agent, typically sulfuryl chloride or molecular chlorine, making it a more potent electrophile. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing chlorinated phenols, Lewis acids are often used as co-catalysts alongside sulfur-containing compounds to enhance both the reaction rate and the regioselectivity. mdpi.comcardiff.ac.uk The choice of Lewis acid can influence the outcome of the reaction; for example, AlCl3 is commonly used in the chlorination of cresols, while FeCl3 has been employed in the chlorination of m-xylenol. cardiff.ac.uk The coordination of the Lewis acid with the chlorinating agent increases its electrophilicity, facilitating the attack by the electron-rich phenol ring. masterorganicchemistry.com

| Lewis Acid | Role in Chlorination | Typical Application | Reference |

|---|---|---|---|

| AlCl₃ | Activates chlorinating agent, enhances rate and selectivity. | Chlorination of cresols. | cardiff.ac.ukmasterorganicchemistry.com |

| FeCl₃ | Activates chlorinating agent, enhances rate and selectivity. | Chlorination of m-xylenol. | cardiff.ac.uk |

Stoichiometry Control in Halogenation Processes

Controlling the stoichiometry of the reactants is a fundamental strategy for achieving selective halogenation of phenols. nih.govbeilstein-journals.org By carefully managing the molar ratio of the halogenating agent to the phenolic substrate, it is possible to favor the formation of mono-, di-, or tri-halogenated products. nih.govbeilstein-journals.org In the context of producing this compound from o-cresol, using a slight excess of the chlorinating agent, such as sulfuryl chloride, is a common practice to ensure complete conversion of the starting material while minimizing over-chlorination. cardiff.ac.uk Research on mechanochemical halogenation has highlighted the effectiveness of stoichiometry control in a solvent-free environment, where simply adjusting the amount of the N-halosuccinimide (NXS) reagent can selectively yield the desired halogenated phenol. nih.govbeilstein-journals.org This principle is directly applicable to solution-phase reactions as well, where precise control over the amount of chlorinating agent is crucial for maximizing the yield of the desired monochlorinated product.

Mechanochemical Synthesis Approaches for Halogenated Phenols

Mechanochemical synthesis offers a solvent-free and often more environmentally friendly alternative to traditional solution-based methods for producing halogenated phenols. researchgate.netbeilstein-journals.orgrsc.org This technique involves the use of mechanical force, such as grinding or milling, to initiate and drive chemical reactions. researchgate.netrsc.org For the halogenation of phenols, this approach has been successfully employed using N-halosuccinimides (NXS) as the halogen source. nih.govbeilstein-journals.org

A notable development in this area is the use of liquid-assisted grinding (LAG), where a small amount of a liquid, such as polyethylene (B3416737) glycol (PEG-400), is added to facilitate the reaction. nih.govbeilstein-journals.orgresearchgate.net This method has been shown to produce mono-, di-, and tri-halogenated phenols in good to excellent yields in a short amount of time by controlling the stoichiometry of the NXS reagent. nih.govbeilstein-journals.org While specific examples for the synthesis of this compound via mechanochemistry are not extensively detailed, the general principles and successes with other halogenated phenols suggest its potential as a viable synthetic route. researchgate.netbeilstein-journals.orgcolab.ws

Derivatization and Transformation Reactions of this compound

This compound is a versatile chemical intermediate that can undergo a variety of derivatization and transformation reactions, leveraging the reactivity of its hydroxyl group, the aromatic ring, and the chlorine substituent. sioc-journal.cnthermofisher.com These reactions are crucial for synthesizing a range of more complex molecules.

The structure of this compound, featuring a chlorine atom on the aromatic ring, allows it to participate in nucleophilic substitution reactions. solubilityofthings.com Although aryl halides are typically less reactive towards nucleophilic substitution than alkyl halides, these reactions can be facilitated under specific conditions or with appropriate activation. The chlorine atom can be displaced by various nucleophiles, a critical process for synthetic applications. solubilityofthings.comsmolecule.com

In one synthetic pathway, the related compound 2-chloro-6-methylaniline (B140736) undergoes an amidation reaction with 3-ethoxy acrylic acid (previously activated to an acyl chloride) to form N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide. google.com This amide is a key intermediate in the synthesis of 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide, demonstrating the utility of the 2-chloro-6-methylphenyl moiety in building complex heterocyclic structures. google.com While this example uses an aniline (B41778) derivative, it highlights the potential for nucleophilic attack at the carbon bearing the chlorine, a principle that can be extended to the phenol under the right conditions, often involving the substitution of the chloro group. solubilityofthings.com

Generally, for nucleophilic aromatic substitution to occur readily, the aromatic ring needs to be activated by strongly electron-withdrawing groups, typically in the ortho or para positions relative to the leaving group. libretexts.org For phenols like this compound, reactions may proceed via different mechanisms or require derivatization of the hydroxyl group to facilitate the substitution.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N-R). They are typically synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). mdpi.comgoogle.com As this compound itself lacks a carbonyl group, it must first be converted into an aldehyde derivative before it can be used to form a Schiff base.

This transformation is commonly achieved through formylation reactions that introduce a formyl (-CHO) group onto the phenol ring, typically at the ortho position to the hydroxyl group, to produce a salicylaldehyde (B1680747) derivative. unacademy.comallen.in Well-established methods for this ortho-formylation include the Reimer-Tiemann reaction and the Duff reaction. allen.inwikipedia.orgresearchgate.net

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base, like sodium hydroxide (B78521) (NaOH), to convert a phenol into an ortho-hydroxy benzaldehyde. unacademy.comwikipedia.org The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ and preferentially attacks the electron-rich phenoxide ring at the ortho position. wikipedia.org

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like trifluoroacetic acid (TFA) or acetic acid, to achieve ortho-formylation of phenols. researchgate.netuni.edu

Once the corresponding salicylaldehyde, 3-chloro-2-hydroxy-methylbenzaldehyde, is synthesized from this compound, it can readily undergo condensation with a primary amine (R-NH₂) to yield the desired Schiff base. A relevant example is the synthesis of (E)-2-[(2-Chlorophenyl)iminomethyl]-6-methylphenol, which is formed by reacting 3-methylsalicylaldehyde with 2-chlorobenzenamine, illustrating the condensation step. researchgate.net

The general pathway is summarized below: Step 1: Formylation this compound → 3-Chloro-2-hydroxy-x-methylbenzaldehyde (via Reimer-Tiemann or Duff Reaction)

Step 2: Condensation 3-Chloro-2-hydroxy-x-methylbenzaldehyde + Primary Amine → Schiff Base

The phenolic hydroxyl group makes this compound susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions. smolecule.comchemcess.com The compound is utilized as an oxidation dye in hair colorants. discofinechem.com In this application, these low molecular weight materials penetrate the hair shaft, where they are oxidized and combine to form larger, colored molecules that remain trapped within the hair structure. discofinechem.com

A significant oxidation pathway for this compound is oxidative coupling, which can lead to the formation of polymers. A patented process describes the oxidation of phenols, including this compound, using a copper(I) chloride-amine complex as a catalyst. google.com This reaction results in the formation of high molecular weight polyphenylene ethers (also known as polyphenylene oxides), where the phenolic units are linked together. google.com

Depending on the oxidant and conditions, the oxidation of related phenols like o-cresol can also yield products such as hydroquinones, quinones, and dimeric or trimeric cresols. chemcess.com For substituted phenols in general, the hydroxyl group can be oxidized to form quinones or other oxidized derivatives. smolecule.com

Further substitution reactions on the aromatic ring of this compound can yield more highly substituted derivatives. A key transformation is further chlorination to produce dichlorinated or trichlorinated phenols.

The chlorination of o-cresol (2-methylphenol), a closely related precursor, has been studied extensively. chemcess.commdpi.com When o-cresol is chlorinated, a mixture of products is typically formed, primarily 4-chloro-o-cresol and 6-chloro-o-cresol (this compound). core.ac.uk The ratio of these products can be controlled by the choice of chlorinating agent, catalyst, and reaction conditions. mdpi.comresearchgate.net Sulphuryl chloride (SO₂Cl₂) is a promising reagent for achieving high selectivity. mdpi.com

Given that this compound has an unsubstituted para-position relative to the activating hydroxyl group, it is susceptible to further electrophilic aromatic substitution at this site. Chlorination would therefore be expected to yield 2,4-dichloro-6-methylphenol. The selective synthesis of para-chlorinated phenols is commercially important, as compounds like 4-chloro-o-cresol and 4-chloro-3,5-dimethylphenol (B1207549) are used as precursors for herbicides and disinfectants, respectively. chemcess.comresearchgate.net

The table below details the results of selective chlorination of o-cresol using sulphuryl chloride with different catalysts, indicating the typical product distributions that can be expected in such reactions.

| Catalyst System | Key Product | Yield (%) | Para/Ortho Ratio | Reference |

|---|---|---|---|---|

| SO₂Cl₂ / Tetrahydrothiopyran / AlCl₃ | 4-Chloro-o-cresol | 96 | 45.7 | mdpi.com |

| SO₂Cl₂ / Merrifield Resin | 4-Chloro-o-cresol | - | ~50 | researchgate.net |

| SO₂Cl₂ / Diphenyl Sulphide / AlCl₃ | 4-Chloro-o-cresol | - | ~20 | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Methylphenol

Vibrational Spectroscopy Applications (FTIR, Raman) in Phenol (B47542) Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of 2-Chloro-6-methylphenol, also known as 6-chloro-o-cresol (COC). nih.gov These methods probe the vibrational motions of atoms within the molecule, providing a unique spectral fingerprint. ksu.edu.sa Experimental FTIR and FT-Raman spectra have been recorded and analyzed, often in conjunction with computational methods like Density Functional Theory (DFT) to achieve precise vibrational assignments. nih.govnih.gov

The molecular structure of this compound is confirmed by assigning the observed bands in its FTIR and Raman spectra to specific vibrational modes. nih.govnih.gov The presence of the hydroxyl (-OH), methyl (-CH₃), and chloro (-Cl) groups, along with the benzene (B151609) ring, gives rise to a complex but interpretable spectrum. nih.gov

Key vibrational modes for this compound include:

O-H Vibrations: The O-H stretching vibration is a crucial indicator, typically appearing as a strong, broad band in the FTIR spectrum. nih.govasianpubs.org Its position and shape provide information about hydrogen bonding interactions. asianpubs.org The in-plane and out-of-plane bending of the O-H group are also identified in the mid-to-low frequency regions. asianpubs.org

C-H Vibrations: The aromatic C-H stretching vibrations are observed at frequencies above 3000 cm⁻¹. The methyl group (-CH₃) has characteristic symmetric and asymmetric stretching and bending modes.

C-Cl Vibrations: The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum and is a key identifier for the chlorinated nature of the compound.

Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations that confirm the aromatic core of the molecule.

A detailed experimental and theoretical study on 6-chloro-o-cresol (COC) provided specific assignments for its vibrational modes. nih.gov The vibrational frequencies were calculated using DFT (B3LYP) methods and compared with experimental FTIR and FT-Raman spectra, showing good agreement. nih.gov

Table 1: Selected Vibrational Frequencies and Assignments for this compound (6-chloro-o-cresol)

| Frequency (cm⁻¹) | Intensity | Assignment |

| FTIR | ||

| 3448 | Strong | O-H Stretch |

| 3069 | Medium | C-H Aromatic Stretch |

| 1588 | Strong | C-C Ring Stretch |

| 1475 | Strong | C-C Ring Stretch |

| 1255 | Strong | O-H In-plane Bend |

| 1162 | Strong | C-H In-plane Bend |

| 764 | Strong | C-H Out-of-plane Bend |

| 671 | Strong | C-Cl Stretch |

| Raman | ||

| 3068 | Strong | C-H Aromatic Stretch |

| 1288 | Medium | C-C Ring Stretch |

| 1045 | Strong | C-C Ring Trigonal Bend |

| 728 | Medium | C-H Out-of-plane Bend |

| 551 | Strong | C-C-C Ring Bend |

| 298 | Strong | C-CH₃ In-plane Bend |

Data adapted from a comprehensive vibrational analysis study. nih.gov

Vibrational spectroscopy is particularly sensitive to intermolecular forces, most notably hydrogen bonding. nih.gov In this compound, the hydroxyl group can act as a hydrogen bond donor, forming intermolecular O-H···O bonds with neighboring molecules. researchgate.net This interaction significantly influences the frequency and shape of the O-H stretching band in the FTIR spectrum. asianpubs.org In a free, non-associated state, the O-H stretch appears as a sharp band at a higher frequency, whereas the presence of hydrogen bonding causes the band to broaden and shift to a lower frequency. nih.govasianpubs.org

Studies on similar substituted phenols have shown that the presence and nature of intramolecular versus intermolecular hydrogen bonds can be investigated by analyzing the hydroxyl stretching region. rsc.org For this compound, theoretical and experimental studies confirm the existence of intermolecular hydrogen bonding, which plays a role in its crystal packing and physical properties. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. uab.edu

The ¹H NMR spectrum of this compound provides a distinct signal for each chemically unique proton in the molecule. The spectrum typically displays signals for the hydroxyl proton, the three aromatic protons, and the three methyl protons. researchgate.netresearchgate.net The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the proton.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): The three protons on the benzene ring appear in the aromatic region (typically 6.5-7.5 ppm). Their specific shifts and coupling patterns (splitting) reveal their positions relative to the chloro and methyl substituents.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and appear as a sharp singlet, typically in the upfield region (around 2.2-2.3 ppm). researchgate.netresearchgate.net

Table 2: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.28 | Singlet |

| Aromatic H | 6.7-7.2 | Multiplet |

| -OH | ~5.45 | Singlet (variable) |

Data compiled from various sources. The exact chemical shifts for aromatic protons can vary slightly based on the solvent used. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides complementary information by showing a signal for each of the seven chemically distinct carbon atoms in this compound. researchgate.net The chemical shifts of the carbon signals are spread over a wider range than in ¹H NMR, making it easier to distinguish between them. researchgate.net The signals include those for the methyl carbon, the three unsubstituted aromatic carbons, and the three substituted aromatic carbons (C-OH, C-Cl, and C-CH₃). nih.gov

Table 3: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~16.2 |

| Aromatic C-H | ~121.3 |

| Aromatic C-H | ~125.0 |

| Aromatic C-H | ~128.1 |

| Aromatic C-CH₃ | ~124.2 |

| Aromatic C-Cl | ~129.5 |

| Aromatic C-OH | ~150.3 |

Data adapted from experimental and theoretical studies. Assignments are based on DFT calculations and known substituent effects. nih.govchemicalbook.com

To further confirm the structure and assign all signals unambiguously, two-dimensional (2D) NMR techniques are employed. wiley-vch.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, it would show correlations between the neighboring aromatic protons. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal. uab.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons by showing their correlations to nearby protons, thus completing the structural puzzle. uab.edu

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for both identifying and quantifying this compound in complex matrices. researchgate.net

The electron ionization (EI) mass spectrum of this compound shows a distinct pattern of ions. nist.gov The molecular ion peak ([M]⁺) appears at a mass-to-charge ratio (m/z) of 142, corresponding to the molecular weight of the compound (C₇H₇ClO). nist.govnih.gov The presence of a chlorine atom is confirmed by the isotopic pattern of the molecular ion, which shows an [M+2]⁺ peak at m/z 144 with an intensity of approximately one-third that of the [M]⁺ peak, characteristic of the ³⁵Cl/³⁷Cl natural abundance ratio. nih.gov

The fragmentation pattern provides further structural evidence. The base peak (the most intense peak in the spectrum) is often observed at m/z 107. nih.gov This corresponds to the loss of the chlorine atom from the molecular ion. Another significant fragment can be seen at m/z 127, resulting from the loss of a methyl group (-CH₃).

Table 4: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 144 | [M+2]⁺ Isotope Peak (containing ³⁷Cl) |

| 142 | [M]⁺ Molecular Ion (containing ³⁵Cl) |

| 127 | [M - CH₃]⁺ |

| 107 | [M - Cl]⁺ (Base Peak) |

| 77 | [C₆H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nist.govnih.gov

For quantitative analysis, methods such as LC coupled with tandem mass spectrometry (LC-MS/MS) are employed. researchgate.net Such methods offer high selectivity and sensitivity, allowing for the detection of trace amounts of this compound in environmental samples like water and soil. researchgate.netresearchgate.net By monitoring specific precursor-to-product ion transitions, quantification can be performed accurately even in the presence of interfering substances. researchgate.net For instance, a method was developed for the quantitative analysis of this compound in wine, identifying it as a potential cause of taints and off-flavors. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) Method Development

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including this compound. scielo.org.mx The development of a robust GC/MS method is essential for accurate analysis in various matrices, such as environmental and biological samples. dphen1.comresearchgate.net

Method development for this compound typically involves the optimization of several key parameters to achieve high sensitivity, selectivity, and resolution. matec-conferences.org The process often begins with sample preparation, which may include extraction and derivatization. For chlorophenols, derivatization, such as acetylation or methylation, is often employed to improve chromatographic peak shape and sensitivity. dphen1.comnih.gov For instance, a method for determining chlorophenols in drinking water involves extraction and acetylation of the chlorophenols into their less polar forms. nih.gov Solid-phase microextraction (SPME) is another common sample preparation technique that can be combined with GC/MS for the analysis of chlorophenols in aqueous samples. acs.orgchromatographyonline.com

The choice of the gas chromatographic column is critical for separating this compound from other isomers and matrix components. A commonly used column is a non-polar or medium-polarity capillary column, such as a DB-5 or equivalent, which separates compounds based on their boiling points and polarity. acs.orgepa.gov The temperature program of the GC oven is optimized to ensure good separation of the analytes in a reasonable time. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature to elute all compounds of interest. dphen1.comacs.org

The mass spectrometer is typically operated in either full scan mode or selected ion monitoring (SIM) mode. scielo.org.mx Full scan mode is useful for identifying unknown compounds by comparing their mass spectra to a library. SIM mode offers higher sensitivity and selectivity for quantitative analysis by monitoring only specific ions characteristic of this compound. scielo.org.mxacs.org For this compound, characteristic ions would be selected based on its mass spectrum to ensure accurate quantification and minimize interferences.

Table 1: Exemplary GC/MS Method Parameters for Chlorophenol Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | DB-5 or SH-I-5MS (30 m x 0.25 mm I.D., 0.25 µm film) | matec-conferences.orgacs.org |

| Injector Temperature | 240-280 °C | dphen1.comacs.org |

| Carrier Gas | Helium | acs.orgchromatographyonline.com |

| Oven Program | Initial: 40-80°C, Ramp: 7-12°C/min, Final: 250-300°C | dphen1.comacs.org |

| MS Ionization Mode | Electron Impact (EI) | chromatographyonline.com |

| MS Analyzer Mode | Full Scan or Selected Ion Monitoring (SIM) | scielo.org.mx |

| Transfer Line Temp. | 280-290 °C | dphen1.comacs.org |

Stable Isotope Dilution Analysis (SIDA) for Quantitative Analysis

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative technique that is often coupled with GC/MS for the analysis of trace-level contaminants, including this compound. researchgate.netepa.gov This method relies on the use of a stable isotopically labeled analog of the target analyte as an internal standard. epa.govshimadzu.com For this compound, this would typically involve a version of the molecule where one or more atoms (e.g., carbon or hydrogen) are replaced with their heavier stable isotopes (e.g., ¹³C or ²H).

The fundamental principle of SIDA is that the labeled internal standard is added to the sample at the beginning of the analytical procedure. epa.gov Because the labeled standard is chemically identical to the native analyte, it behaves in the same way during sample extraction, cleanup, and derivatization, thus compensating for any losses that may occur during these steps. epa.govshimadzu.com The native and labeled compounds are then separated and detected by GC/MS.

Quantification is achieved by measuring the ratio of the response of the native analyte to the response of the known amount of the labeled internal standard. epa.gov This ratio is then used to calculate the concentration of the native analyte in the original sample. The use of a labeled internal standard that co-elutes with the analyte of interest significantly improves the accuracy and reproducibility of the analysis by correcting for variations in sample matrix effects and instrument response. researchgate.net

Studies have successfully employed GC/MS with SIDA for the quantitative analysis of chlorophenols in various complex matrices, such as wine, where it was used to confirm the presence of this compound as a cause of taints and off-flavors. researchgate.net

Table 2: Key Features of Stable Isotope Dilution Analysis (SIDA)

| Feature | Description | Reference |

|---|---|---|

| Principle | Addition of a known amount of a stable isotopically labeled analog of the analyte to the sample prior to analysis. | epa.govshimadzu.com |

| Advantage | High accuracy and precision due to correction for analyte losses during sample preparation and analysis. | epa.gov |

| Instrumentation | Typically coupled with Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). | researchgate.netepa.gov |

| Application | Widely used for trace-level quantitative analysis of organic compounds in complex matrices. | researchgate.netepa.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from electronic transitions within the molecule, primarily π → π* transitions in the aromatic ring. researchgate.net The position and intensity of these absorption bands can be influenced by the presence of substituents on the phenol ring and the solvent in which the compound is dissolved. smacgigworld.com

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. indexcopernicus.com This occurs because the solvent can interact differently with the ground and excited electronic states of the solute molecule, leading to a shift in the absorption maximum (λmax). smacgigworld.com Studying the solvatochromic behavior of this compound can provide insights into its electronic structure and the nature of solute-solvent interactions.

Table 3: General Trends in UV-Vis Spectroscopy of Phenols

| Factor | Effect on Spectrum | Reference |

|---|---|---|

| Solvent Polarity | Can cause a shift in the absorption maximum (λmax) to longer or shorter wavelengths (solvatochromism). Polar solvents can lead to broader absorption bands. | smacgigworld.comindexcopernicus.com |

| pH | Changing the pH can alter the absorption spectrum of phenols due to the formation of the phenoxide ion, typically causing a shift to longer wavelengths (bathochromic shift). | smacgigworld.com |

| Substituents | The type and position of substituents on the aromatic ring influence the position and intensity of the absorption bands. | smacgigworld.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. researchgate.netbohrium.com

For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the molecule in the crystal lattice. This includes the planarity of the benzene ring, the orientation of the hydroxyl and methyl groups relative to the chlorine atom, and how the molecules pack together in the crystal. The analysis of crystal structures of related substituted phenols has shown that intermolecular hydrogen bonding plays a significant role in their crystal packing. acs.orgrsc.org

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description | Reference |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. | researchgate.net |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | researchgate.netacs.org |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. | researchgate.net |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | bohrium.com |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking that hold the molecules together in the crystal. | researchgate.netacs.org |

Computational Chemistry and Theoretical Studies of 2 Chloro 6 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of molecules like 2-chloro-6-methylphenol. These computational methods allow for a detailed analysis of the molecule's structure and reactivity.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For substituted phenols, the orientation of the hydroxyl group and the interactions between substituents are of particular interest.

Geometry optimization of this compound and related compounds is often performed using DFT methods, such as B3LYP, combined with various basis sets like 6-311G(d,p) or 6-311++G(2d,2p). dergipark.org.trresearchgate.netnih.gov These calculations help in predicting bond lengths, bond angles, and dihedral angles. For instance, in a study of a related Schiff base derivative of 6-methylphenol, the molecule was found to be approximately planar, a conformation stabilized by intramolecular hydrogen bonds. iucr.org The planarity of such molecules can be influenced by the presence and nature of substituents on the phenyl rings. dergipark.org.tr

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For molecules with rotatable bonds, like the C-O bond in phenols, this analysis is important. The energy barrier to rotation around the C-O bond in substituted phenols is influenced by the electronic effects of the substituents. afit.edu Computational methods can effectively calculate these rotational barriers. afit.edu

Table 1: Selected Calculated Structural Parameters for Phenol (B47542) Derivatives

| Parameter | Phenol (B3LYP/6-311G(d,p)) |

| C-O Bond Length (Å) | 1.3670 |

| O-H Bond Length (Å) | 0.9627 |

| C-O-H Bond Angle (°) | 109.12 |

| Rotational Barrier (kcal/mol) | 3.84 |

Data sourced from a study on substituted phenols. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable, more reactive, and has lower kinetic stability. nih.govwuxibiology.com

DFT calculations are widely used to determine the energies of these frontier orbitals. For example, in a study of a Schiff base containing a 6-methylphenol moiety, the HOMO-LUMO energy gap was calculated to be 4.069 eV using the B3LYP/6-311++G(2d,2p) level of theory. iucr.orgnih.gov This value provides insight into the electronic properties and reactivity of the molecule. The distribution of HOMO and LUMO orbitals across the molecule can also be visualized, showing which parts of the molecule are most likely to be involved in electron donation and acceptance. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| EHOMO | -6.270 |

| ELUMO | -2.201 |

| HOMO-LUMO Gap (η) | 4.069 |

| Ionization Potential (IP) | 6.270 |

| Electron Affinity (A) | 2.201 |

Data for a related Schiff base of 6-methylphenol. iucr.orgscienceopen.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scienceopen.com The MEP surface is typically color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential). scienceopen.com

For phenolic compounds, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, making it susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group is electron-deficient and a likely site for nucleophilic attack.

In a computational study of a Schiff base derivative of 6-methylphenol, the MEP map was generated using the B3LYP/6-311++G(2d,2p) method. iucr.orgscienceopen.com The analysis revealed that the most negative region was localized on the oxygen atom of the methylphenol ring, while positive potentials were found around the hydrogen atoms. iucr.orgscienceopen.com Such analyses provide a visual representation of the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dematerialsciencejournal.org It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. materialsciencejournal.org

The analysis involves transforming the delocalized molecular orbitals into a set of localized NBOs. The interactions between filled (donor) and empty (acceptor) NBOs can be quantified using second-order perturbation theory, where a larger interaction energy indicates a more significant delocalization. materialsciencejournal.org

NBO analysis can also be used to determine the natural population analysis (NPA) charges on each atom, which gives a more robust description of the charge distribution than other methods like Mulliken population analysis. uni-muenchen.de For substituted phenols, NBO analysis can reveal how substituents affect the electron density on the phenolic oxygen and hydrogen, which in turn influences the molecule's acidity. afit.edu Studies on similar compounds have shown that electron density is transferred from lone pairs on atoms like oxygen and nitrogen to antibonding orbitals of adjacent bonds, leading to stabilization of the molecule. materialsciencejournal.org

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of molecules, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net DFT calculations are frequently employed to compute these properties, and the results can be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com

Theoretical vibrational frequencies can be calculated using DFT methods, often with a scaling factor applied to correct for anharmonicity and other systematic errors. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net

For complex molecules, computational predictions can be invaluable for assigning specific peaks in the experimental spectra to the corresponding vibrational modes or atomic nuclei. researchgate.netresearchgate.net The agreement between calculated and experimental spectra serves as a validation of the computed molecular geometry and electronic structure. mdpi.com

Studies on Acidity (pKa) and Substituent Effects

The acidity of a phenol, quantified by its pKa value, is strongly influenced by the presence of substituents on the aromatic ring. researchgate.net Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide anion, while electron-donating groups decrease acidity (higher pKa). researchgate.netacs.org

Computational methods have been developed to predict the pKa of phenolic compounds with a good degree of accuracy. mdpi.comafit.edu These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in solution, using a combination of DFT and a solvation model. afit.edu The inclusion of explicit water molecules in the calculation can improve the accuracy of the prediction. mdpi.com

Theoretical studies have shown strong correlations between the pKa of substituted phenols and various calculated parameters, such as the natural charge on the phenolic hydrogen, the charge on the phenoxide oxygen, and the HOMO energy of the phenoxide. afit.eduresearchgate.net These correlations provide a deeper understanding of the electronic effects that govern the acidity of these compounds. For this compound, the presence of the electron-withdrawing chloro group and the electron-donating methyl group will have competing effects on its acidity.

Simulation of Reaction Mechanisms and Regioselectivity

Theoretical simulations are instrumental in elucidating the mechanisms of chemical reactions and understanding the factors that control their regioselectivity. For substituted phenols, computational studies can predict the most likely sites for electrophilic attack and rationalize the observed product distributions under various conditions.

While specific computational studies on the reaction mechanisms and regioselectivity for the synthesis of this compound are not widely documented in the provided literature, the principles can be illustrated through related phenolic systems. For instance, the regioselective chlorination of phenols can be controlled by catalysts, and computational models help in understanding how these catalysts operate. Studies on other phenols show that Lewis basic catalysts can form an intermediate complex with a chlorinating agent, such as N-chlorosuccinimide (NCS). The structure of this complex and its interaction with the phenol substrate dictate whether the chlorine atom is delivered to the ortho or para position relative to the hydroxyl group. nsf.gov Density Functional Theory (DFT) calculations can be used to map the energy profiles of the different reaction pathways, revealing the transition states and intermediates involved. The calculated energy barriers for ortho- versus para-chlorination can explain the experimentally observed regioselectivity. nsf.gov

Similarly, computational methods can be applied to other reactions, such as hydroxymethylation. The synthesis of related compounds like 2-chloro-6-(hydroxymethyl)phenol (B1611072) involves regioselective reactions where conditions are optimized to favor substitution at the ortho position. Theoretical models could simulate the reaction intermediates and transition states, providing insight into how factors like pH and the choice of catalyst influence the reaction outcome, minimizing the formation of side products. In the case of this compound's formation from m-cresol, simulations could model the directing effects of the hydroxyl and methyl groups, predicting the steric and electronic factors that lead to chlorination at the C2 position.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface, with different properties mapped onto it using a color scale. This allows for a detailed examination of close contacts between neighboring molecules, providing insights into the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Although Hirshfeld surface analysis specifically for the this compound crystal is not detailed in the available search results, extensive studies have been performed on its Schiff base derivatives. These studies provide a clear picture of the types of intermolecular contacts that are significant for this class of compounds. The analysis typically involves generating 2D fingerprint plots, which summarize the distribution of intermolecular contacts.

For example, in a study of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, a Schiff base derived from 2-hydroxy-3-methylbenzaldehyde, molecules are linked through C—H⋯O hydrogen bonds and C—H⋯π interactions. iucr.orgresearchgate.net A similar analysis on other derivatives reveals the dominant role of H···H, C···H/H···C, and halogen-hydrogen contacts in the crystal packing. iucr.orgnih.gov

The table below summarizes the contributions of various intermolecular contacts to the Hirshfeld surface for several Schiff base derivatives that are structurally related to this compound. This data illustrates how substitutions on the phenolic ring and the imine-linked phenyl ring influence the supramolecular architecture.

| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | Halogen···H Contacts (%) | Other Key Contacts (%) | Reference |

|---|---|---|---|---|---|

| (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol | 68.9 | 11.7 | 11.0 (Cl···H) | 4.5 (C···C) | iucr.org |

| (E)-2-{[(3-chloro-4-methyl-phenyl)imino]-methyl}-4-methyl-phenol | 43.8 | 26.7 | Not specified | Not specified | nih.gov |

| (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol | 37.1 | 30.1 | Not specified (Iodine) | Not specified | researchgate.net |

| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | 28.6 | 29.2 | 25.6 (F···H) | 5.7 (O···H) | nih.gov |

| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol | 37.2 | 30.7 | - | 24.9 (O···H) | iucr.org |

These studies consistently show that H···H and C···H contacts make up the largest portion of the Hirshfeld surface, which is typical for organic molecules. nih.govnih.goviucr.org The presence of a halogen atom introduces significant halogen···hydrogen interactions, which play a crucial role in stabilizing the crystal structure. iucr.org The shape-index and d_norm surfaces generated in these analyses further help to identify key features like π-π stacking and hydrogen bonds, providing a comprehensive understanding of the forces that hold the molecules together in the solid state. iucr.orgresearchgate.net

Environmental Fate and Ecotoxicological Implications of 2 Chloro 6 Methylphenol

Occurrence and Distribution in Environmental Compartments

2-Chloro-6-methylphenol is an organic compound that can be found in the environment due to its use as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and dyes. fishersci.ficymitquimica.com Its presence and distribution in various environmental compartments are of concern due to its potential toxicity.

Presence in Wastewater and Aquatic Environments

This compound has been detected in industrial effluents and wastewater treatment plants. biosynth.com Its release into aquatic environments can occur through industrial discharges. While it is considered to be slightly soluble in water, its mobility in soil and potential to volatilize suggest it can be dispersed in the environment. cymitquimica.comthermofisher.comfishersci.com The compound is recognized as very toxic to aquatic life. nih.gov

Formation as By-products or Degradation Intermediates

This compound can be formed as a degradation intermediate from more complex chemical compounds. For instance, it is a microbial degradation intermediate of the chloroacetanilide herbicides acetochlor (B104951) and metolachlor. asm.org Chlorophenolic compounds, in general, can enter the environment as by-products of various industrial processes, such as the bleaching of wood pulp, and through the degradation of pesticides and other chlorinated hydrocarbons. nih.gov

Environmental Persistence and Degradation Pathways

While some information suggests that this compound is not persistent in the environment and can be biodegraded, its persistence can be influenced by various environmental conditions. biosynth.comthermofisher.com Chlorophenols as a class of compounds are generally considered persistent and recalcitrant toxicants. nih.gov

Bioremediation Strategies by Microorganisms and Enzymes

Bioremediation, which utilizes microorganisms to break down pollutants, is considered an effective and environmentally friendly method for removing chlorophenols from the environment. d-nb.infonih.gov This process can lead to the complete mineralization of these compounds. nih.gov

The microbial degradation of chlorophenols often involves enzymes known as oxygenases and dioxygenases. researchgate.net These enzymes play a crucial role in the breakdown of aromatic rings, a key step in the degradation of phenolic compounds. For example, the degradation of some chlorophenols is initiated by monooxygenases that hydroxylate the phenolic ring to form chlorocatechols. d-nb.inforesearchgate.net These chlorocatechols can then be cleaved by dioxygenases. d-nb.inforesearchgate.net Specifically, catechol-1,2-dioxygenases and catechol-2,3-dioxygenases are involved in the ortho- and meta-cleavage pathways of catechols, respectively. d-nb.infonih.gov

The degradation of 4-chloro-2-methylphenol (B52076) by a Gram-negative bacterium isolated from activated sludge has been shown to proceed via a modified ortho-cleavage pathway, involving the enzyme catechol 1,2-dioxygenase. nih.gov

Enzymatic detoxification involves the use of specific enzymes to transform toxic compounds into less harmful substances. Laccases, for example, are enzymes that have shown potential in degrading phenolic compounds. researchgate.net The degradation of chlorophenols can also be initiated by hydroxylases, such as 2,4-dichlorophenol (B122985) hydroxylase. nih.gov The detoxification process can involve complex interactions, and in some cases, humic substances have been shown to decrease the toxicity of phenolic compounds through binding and redox neutralization. researchgate.net

Advanced Oxidation Processes (AOPs) for Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are particularly effective for the degradation of persistent organic pollutants like this compound. The core of AOPs lies in the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

Photocatalytic degradation is a prominent AOP for the removal of chlorophenolic compounds. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a source of ultraviolet (UV) radiation. acs.org When the photocatalyst is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. These radicals subsequently attack the this compound molecules, leading to their degradation. acs.org

Studies have shown that the rate of photocatalytic degradation of multi-substituted phenols is influenced by the nature of the substituent groups. capes.gov.brresearchgate.net For instance, chloromethylphenols have been observed to degrade faster than chloronitrophenols, which is attributed to the ring-deactivating characteristic of the nitro group for hydroxyl radical attack. capes.gov.brresearchgate.net The degradation of this compound and other chlorophenols can proceed through various intermediates before complete mineralization to carbon dioxide and water. researchgate.netacs.org

The efficiency of AOPs can be influenced by several factors, including the initial concentration of the pollutant, the concentration of the catalyst, the pH of the solution, and the intensity of the UV radiation. acs.org Research into the kinetics of photocatalytic degradation helps in optimizing these parameters for effective removal of this compound from contaminated water sources. capes.gov.brresearchgate.netacs.org

Adsorption Mechanisms on Environmental Sorbents

The fate of this compound in the environment is also significantly influenced by its interaction with various natural and engineered sorbents. Adsorption is a key process that can control the mobility and bioavailability of this compound in soil and aquatic systems.

Environmental sorbents that can play a role in the adsorption of this compound include:

Clay Minerals: Certain types of clay minerals, particularly those that have been organically modified, can exhibit a high affinity for chlorophenols. For example, organophilized clay minerals have been shown to be effective adsorbents for toxic organics from water. researchgate.net

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a widely used adsorbent for the removal of a broad range of organic contaminants from water.

The adsorption of this compound onto these materials is governed by a combination of physical and chemical interactions. The molecular structure of this compound, with its phenolic hydroxyl group, aromatic ring, and chloro and methyl substituents, influences its adsorption behavior. solubilityofthings.com The presence of the hydroxyl group can increase its polarity, while the methyl and chloro groups contribute to its hydrophobic character. solubilityofthings.com These characteristics determine how the molecule interacts with the surface of different sorbents.

The combination of adsorption with other treatment technologies, such as heterogeneous photocatalysis, has been explored as a promising approach for the removal of organic water pollutants. researchgate.net In such integrated systems, the adsorbent can concentrate the pollutant, making it more available for subsequent degradation processes. researchgate.net

Ecotoxicological Assessment and Risk Analysis

The release of this compound into the environment raises concerns due to its potential toxicity to various organisms. Ecotoxicological assessment and risk analysis are crucial for understanding and mitigating the potential adverse effects of this compound on ecosystems.

Toxicity to Aquatic Organisms

This compound is recognized as being very toxic to aquatic life. chemicalbook.comlgcstandards.com Its toxicity can manifest in both acute and chronic effects on a range of aquatic organisms, including fish, daphnids (water fleas), and algae.

Data on the acute toxicity of this compound to specific aquatic organisms is limited in some safety data sheets. chemicalbook.com However, for the closely related compound 4-chloro-3-methylphenol (B1668792), acute toxicity values have been reported. The 96-hour LC50 (lethal concentration for 50% of the test population) for fish was observed to be between 2.3 and 6.6 mg/L. oecd.org The 48-hour EC50 (effective concentration for 50% of the test population) for daphnids was between 0.29 and 1.0 mg/L, and the 96-hour EC50 for algae was 8.2 mg/L. oecd.org These values indicate a high level of toxicity to aquatic invertebrates and fish.

Chronic toxicity studies are also important for assessing the long-term impacts of chemical exposure. For 4-chloro-3-methylphenol, a 28-day no-observed-effect concentration (NOEC) for fish was determined to be 0.5 mg/L, with histopathological changes observed in the kidneys and liver at higher concentrations. oecd.org The 21-day NOEC for Daphnia reproduction was 0.55 mg/L. oecd.org While these data are for a related isomer, they suggest that this compound could also have significant chronic effects on aquatic life. The toxicity of chlorinated phenols to aquatic plants, such as Lemna minor, has been shown to vary widely depending on the specific compound, with chlorosis (yellowing of leaf tissue) being a key endpoint. epa.gov

Interactive Table: Aquatic Toxicity Data for a Related Isomer (4-Chloro-3-methylphenol)

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish | LC50 | 96 hours | 2.3 - 6.6 | oecd.org |

| Daphnids | EC50 | 48 hours | 0.29 - 1.0 | oecd.org |

| Algae | EC50 | 96 hours | 8.2 | oecd.org |

| Fish | NOEC | 28 days | 0.5 | oecd.org |

| Daphnia | NOEC (reproduction) | 21 days | 0.55 | oecd.org |

Bioaccumulation Potential in Ecosystems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is a key consideration in its environmental risk assessment.

For this compound, some sources indicate no potential for bioaccumulation. scbt.com However, for the related compound 4-chloro-2-methylphenol, a low bioaccumulative potential has been suggested based on a low bioconcentration factor (BCF) found in fish (≤ 30). oecd.org The BCF is a measure of the extent to which a chemical accumulates in an aquatic organism from the water. A BCF value of 31.7 has also been reported for 4-chloro-2-methylphenol. herts.ac.uk

The octanol-water partition coefficient (log Kow) is often used as a screening tool to estimate a chemical's bioaccumulation potential. A higher log Kow value generally indicates a greater potential for bioaccumulation. While a specific log Kow for this compound is not always provided, the log Kow for 4-chloro-2-methylphenol is 3.09, which suggests some potential for bioaccumulation. oecd.org However, the low measured BCF for this isomer indicates that it may be readily metabolized and excreted by organisms. oecd.org It is important to note that while log Kow can be an indicator, measured BCF values provide a more direct assessment of bioaccumulation in aquatic organisms.

Potential for Endocrine Disruption and Carcinogenicity

There is growing concern about the potential for environmental contaminants to interfere with the endocrine systems of wildlife and humans. Some phenolic compounds have been shown to exhibit estrogenic activity, meaning they can mimic the effects of the natural hormone estrogen.

Studies using in vitro yeast bioassays have investigated the estrogenic activity of various phenolic additives. nih.gov While this compound itself was not explicitly tested in some of these studies, related compounds have shown varying degrees of estrogenic activity. For example, chlorothymol (B1668835) (4-chloro-2-isopropyl-5-methylphenol) was found to have an estrogenic activity relative to 17β-estradiol of 1/400,000, while 4-chloro-3-methylphenol had a relative potency of 1/3,000,000. nih.gov These findings suggest that the presence and position of chloro and methyl groups on the phenol (B47542) ring can influence estrogenic activity. Some safety data sheets for this compound state that it is not known or suspected to be an endocrine disruptor. fishersci.be

Regarding carcinogenicity, the World Health Organization has classified some chlorophenols, such as 2,4,6-trichlorophenol (B30397) and pentachlorophenol, as suspected carcinogens. nih.gov The carcinogenic potential of chlorophenols can be related to the formation of reactive metabolites during their breakdown in the body. nih.gov For this compound specifically, comprehensive data on its carcinogenic potential is not always readily available in public documents.

Development of Adverse Outcome Pathways (AOPs) in Ecotoxicology

Adverse Outcome Pathways (AOPs) are a conceptual framework used in toxicology and risk assessment to organize existing knowledge about the progression of toxicity from a molecular initiating event (the initial interaction of a chemical with a biological molecule) to an adverse outcome at the individual or population level.

The development of AOPs for this compound would involve identifying its specific molecular initiating events and linking them through a series of key events at different levels of biological organization (e.g., cellular, tissue, organ) to relevant adverse outcomes. For example, if this compound were to act as an endocrine disruptor, the AOP might start with the binding of the compound to a hormone receptor (the molecular initiating event), leading to changes in gene expression, altered protein synthesis, and ultimately resulting in reproductive or developmental problems in an organism (the adverse outcome).

While specific AOPs for this compound are not extensively detailed in the provided search results, the general framework of AOPs is a valuable tool for structuring research and understanding the potential hazards of this and other chemicals. By systematically mapping out the pathways of toxicity, AOPs can help to identify critical data gaps and guide future research efforts in ecotoxicology.

Applications of 2 Chloro 6 Methylphenol in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Molecules

2-Chloro-6-methylphenol is a crucial precursor in the multistep synthesis of a range of complex organic molecules. pmarketresearch.com Its value as an intermediate is particularly notable in the production of pharmaceuticals, agrochemicals, and dyes. fishersci.co.ukcymitquimica.com

A primary application is its use as a starting material for producing 3-Amino-2-chloro-6-methylphenol. pmarketresearch.com This subsequent intermediate is indispensable for manufacturing a variety of high-value products. In the pharmaceutical sector, which accounts for a significant portion of its demand, it serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and certain antimicrobial agents. pmarketresearch.com For instance, it is incorporated into intermediates for ciprofloxacin (B1669076) derivatives, which are developed to address bacterial resistance. pmarketresearch.com

In agriculture, derivatives of this compound are used to produce specialized agrochemicals such as chiral herbicides and fungicides. pmarketresearch.com The compound's structure is also leveraged by the dye and pigment industry to create lightfast azo dyes for textiles. pmarketresearch.com

| Precursor Compound | Derived Intermediate | End-Product/Application Area | Reference |

|---|---|---|---|

| This compound | 3-Amino-2-chloro-6-methylphenol | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | pmarketresearch.com |

| This compound | 3-Amino-2-chloro-6-methylphenol | Antimicrobial Agents (e.g., Ciprofloxacin derivatives) | pmarketresearch.com |

| This compound | 3-Amino-2-chloro-6-methylphenol | Chiral Herbicides and Fungicides | pmarketresearch.com |

| This compound | 3-Amino-2-chloro-6-methylphenol | Lightfast Azo Dyes | pmarketresearch.com |

Catalysis and Polymerization Studies Involving this compound Derivatives

Derivatives of this compound have been instrumental in the development of advanced catalysts for polymerization reactions. Research has shown that magnesium and aluminum complexes derived from bis(phenolato) ligands are effective in the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides, which are used to produce biodegradable polymers. acs.orgfrontiersin.orgresearchgate.net

Specifically, a derivative named 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) reacts with organometallic compounds like dibutylmagnesium (B73119) (MgⁿBu₂) to form highly efficient catalysts. acs.org These magnesium aryloxide catalysts can initiate the controlled polymerization of ε-caprolactone and L-lactide, yielding polymers with narrow polydispersity, which indicates a high degree of control over the polymerization process. acs.org Similarly, aluminum complexes featuring related bisphenolate ligands demonstrate high activity as catalysts for the ROP of ε-caprolactone and rac-lactide. frontiersin.orgrsc.org The reactivity of these catalysts can be fine-tuned by modifying the substituents on the phenolate (B1203915) rings or the bridging group. frontiersin.org

| Catalyst Precursor/Ligand | Resulting Catalyst Type | Polymerization Application | Reference |

|---|---|---|---|

| 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) | Magnesium Aryoxide Complex | Ring-Opening Polymerization of ε-caprolactone and L-lactide | acs.org |